Lipophilicity Comparison: 2-(2-Fluoroethoxy)aniline vs. 2-Ethoxyaniline vs. 4-(2-Fluoroethoxy)aniline
Replacing the terminal –CH₃ of 2-ethoxyaniline with –CH₂F in 2-(2-fluoroethoxy)aniline reduces calculated lipophilicity. The target compound has an XLogP3 of 1.5 [1], compared with ACD/LogP 1.62 for 2-ethoxyaniline , a decrease of ~0.12 log units attributable to fluorine substitution. In comparison, the para isomer 4-(2-fluoroethoxy)aniline exhibits a lower XLogP3 of 1.2 [2], indicating that regioisomerism modulates lipophilicity beyond fluorination alone. For PET tracer applications, this lower lipophilicity correlates with reduced nonspecific binding and improved brain pharmacokinetics in SERT imaging studies [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Ethoxyaniline ACD/LogP = 1.62; 4-(2-Fluoroethoxy)aniline XLogP3 = 1.2 |
| Quantified Difference | Δ = –0.12 vs. 2-ethoxyaniline; Δ = +0.3 vs. 4-(2-fluoroethoxy)aniline |
| Conditions | Computed logP values from authoritative databases |
Why This Matters
Lipophilicity differences on the order of 0.1–0.3 log units can shift CNS penetration, off-target binding, and solubility profiles in drug candidates; selecting the correct analog based on measured logP is critical for reproducible SAR campaigns.
- [1] Kuujia. 2-(2-Fluoroethoxy)aniline (CAS 1547-11-1). XLogP3: 1.5. View Source
- [2] PubChem. 4-(2-Fluoroethoxy)aniline (CAS 1547-12-2). CID 15058654. XLogP3: 1.2. View Source
- [3] Huang, Y.-Y. et al. (2020). Bioorg. Chem., 97, 103654. View Source
